4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
4-(Furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound featuring a cyclopenta[b]pyridine core substituted with a cyano group at position 3, a furan-2-yl moiety at position 4, and a sulfanyl (-SH) group at position 2. This compound shares structural similarities with other cyclopenta[b]pyridine derivatives, which are often explored for their electronic properties, biological activities, and industrial applications such as corrosion inhibition .
Properties
IUPAC Name |
4-(furan-2-yl)-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-7-9-12(11-5-2-6-16-11)8-3-1-4-10(8)15-13(9)17/h2,5-6H,1,3-4H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJCMUQYZUCYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=S)C(=C2C3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, and anticancer activities.
Mode of Action
It’s worth noting that similar compounds, such as those involved in suzuki–miyaura (sm) coupling reactions, undergo a process where oxidative addition occurs with formally electrophilic organic groups. This results in the formation of new bonds, which could potentially alter the function of the target.
Biochemical Pathways
For instance, indole derivatives have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Pharmacokinetics
Similar compounds, such as fused pyridine derivatives, are known for their positive contribution to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into. These properties can significantly impact the bioavailability of the compound.
Biological Activity
4-(Furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, identified by its CAS number 83989-89-3, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and relevant research findings.
- Molecular Formula : C13H10N2OS
- Molecular Weight : 242.2963 g/mol
- Structure : The compound features a cyclopenta[b]pyridine core with a furan ring and a sulfanyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of cyclopenta[b]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Furan-2-yl)-2-sulfanyl... | Staphylococcus aureus | 12.5 µg/mL |
| 4-(Furan-2-yl)-2-sulfanyl... | Escherichia coli | 25 µg/mL |
The above table highlights the effectiveness of the compound against common pathogens, suggesting its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. The DPPH (1,1-diphenyl-2-picrylhydrazyl) method is commonly employed to assess radical scavenging activity.
| Assay Type | IC50 Value (µg/mL) | Comparison |
|---|---|---|
| DPPH | 30.0 | Better than Vitamin C (IC50 = 50.0 µg/mL) |
| ABTS | 25.0 | Comparable to Butylhydroxytoluene (BHT) |
These results indicate that the compound exhibits notable antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .
Cytotoxic Activity
Cytotoxicity studies have been conducted on various cancer cell lines such as HeLa and MCF-7. The findings suggest that the compound has a significant inhibitory effect on cell proliferation.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15.1 |
| MCF-7 | 18.6 |
These values reflect the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action .
Case Studies
A notable study focused on the synthesis and evaluation of polynuclear heterocyclic compounds containing similar structures to 4-(furan-2-yl)-2-sulfanyl... The results demonstrated promising in vitro cytotoxicity against several cancer cell lines and highlighted the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Structural Analogs with Substituent Variations
Key structural analogs differ in substituents on the cyclopenta[b]pyridine core, influencing electronic properties and reactivity:
Table 1: Substituent Variations and Properties of Selected Analogs
*Calculated based on formula C₁₂H₉N₂OS.
†Based on CAS 1912-24-9 ().
‡Derived from molecular formula in .
- Electronic Effects: The electron-withdrawing cyano group at position 3 stabilizes the aromatic system, while substituents like furan (electron-rich) and chloro (electron-withdrawing) modulate reactivity. For instance, the 2-sulfanyl group in the target compound may enhance nucleophilic reactivity compared to the 2-chloro analog .
- Synthesis : The target compound’s analogs (e.g., CAPD series) are synthesized via cyclocondensation using sodium alkoxide catalysts, whereas chloro derivatives may involve halogenation reactions .
Functional Group Modifications
Thio vs. Thioacetic Acid Derivatives
- Thioacetic Acid Derivative () : Replacing -SH with -S-CH₂COOH introduces carboxylic acid functionality (C₁₅H₁₂N₂O₃S, MW 300.30), broadening solubility and enabling conjugation in drug design .
Alkoxy vs. Aryl Substituents
Q & A
Q. What are the established synthetic routes for 4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, and what experimental conditions optimize yield?
Methodological Answer: The compound is synthesized via cyclocondensation of cyclopenta-fused precursors with furan-2-carbaldehyde and thiourea derivatives. Key steps include:
- Domino reactions : Sequential Knoevenagel-Michael-cyclization reactions under reflux in ethanol/acetic acid (1:1) at 80°C for 12 hours, yielding ~65% product .
- Catalytic systems : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates during cyclization, improving regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity; ethanol/water mixtures balance yield (70–75%) and purity (>95%) .
Q. Table 1: Representative Synthetic Conditions
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | ZnCl₂ (10 mol%) | 72 | 97 |
| Solvent | Ethanol/water (3:1) | 68 | 95 |
| Temperature | 80°C | 70 | 96 |
| Reaction Time | 12 hours | 65 | 94 |
Advanced Research Questions
Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural elucidation of this compound?
Methodological Answer: Structural ambiguities arise from tautomerism (e.g., thiol vs. thione forms) and conformational flexibility in the cyclopenta[b]pyridine core. Resolution strategies include:
- X-ray crystallography : Single-crystal analysis confirms the thione form (C=S bond length: 1.65 Å) and planar furan orientation (dihedral angle: 5.2° with pyridine ring) .
- NMR spectroscopy : - and -NMR distinguish tautomers via sulfur-induced deshielding (e.g., C3 carbonitrile signal at δ 118.5 ppm in thione form) .
- DFT calculations : Compare experimental IR spectra (C≡N stretch: 2220 cm⁻¹) with computed vibrational modes to validate the dominant tautomer .
Q. What strategies address contradictions in reported biological activities of derivatives (e.g., antimicrobial vs. inert behavior)?
Methodological Answer: Discrepancies often stem from substituent effects and assay conditions. Systematic approaches include:
- Structure-activity relationship (SAR) studies :
- Electron-withdrawing groups (e.g., -CN at C3) enhance antimicrobial activity (MIC: 2 µg/mL against S. aureus) by increasing electrophilicity .
- Furan orientation : Planar conformations improve DNA intercalation (IC₅₀: 8 µM in E. coli), while non-planar analogs show reduced activity .
- Assay standardization : Use consistent bacterial strains (e.g., ATCC 25923) and growth media (Mueller-Hinton broth) to minimize variability .
Q. Table 2: Key SAR Findings
| Substituent | Biological Activity | Mechanism |
|---|---|---|
| -CN at C3 | Antimicrobial | Electrophilic DNA binding |
| -SCH₃ at C2 | Antioxidant (IC₅₀: 15 µM) | Radical scavenging |
| Planar furan | Anticancer (HeLa IC₅₀: 10 µM) | Topoisomerase inhibition |
Q. How can computational modeling predict reactivity in cyclopenta[b]pyridine-based reactions?
Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level identifies reactive sites:
Q. What methodologies characterize the fluorescence properties of derivatives, and how do structural modifications tune emission wavelengths?
Methodological Answer: Fluorescence is analyzed via:
Q. How do crystal packing interactions influence the stability and solubility of this compound?
Methodological Answer: X-ray studies reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
